molecular formula C26H31FN2O3S B2538044 3-((2,4-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 892779-03-2

3-((2,4-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one

Cat. No. B2538044
CAS RN: 892779-03-2
M. Wt: 470.6
InChI Key: OZNIYVRDVFUKHY-UHFFFAOYSA-N
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Description

The compound "3-((2,4-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and potential for interaction with various biological targets. The presence of a sulfonyl group attached to a dimethylphenyl ring, a dimethylpiperidinyl moiety, and a fluoroquinolinone core suggests that this compound could be of interest in medicinal chemistry, particularly in the development of new pharmaceuticals.

Synthesis Analysis

The synthesis of complex quinolinone derivatives can be achieved through multi-component reactions, as demonstrated in the synthesis of polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst . Similarly, the synthesis of 3,4-dihydroquinolin-2(1H)-ones through a cascade halosulfonylation of 1,7-enynes indicates the potential for creating densely functionalized quinolinone structures . These methods highlight the possibility of synthesizing the compound through a multi-step process involving the formation of multiple bonds, including C-S, C-C, and C-halogen bonds, to build molecular complexity efficiently.

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is characterized by the presence of a quinoline core, which can be further modified with various substituents to enhance biological activity. The structure-activity relationships of analogs of difluorophenyl sulfonyl propanols suggest that modifications at specific positions on the molecule can significantly impact antifungal activity . This implies that the molecular structure of "3-((2,4-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one" could be fine-tuned to target specific biological functions.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl-containing compounds is well-documented, with sulfonamides and carbamates being synthesized from fluoro-morpholinoaniline derivatives . These reactions typically involve the use of sulfonyl chlorides or chloroformates, suggesting that the sulfonyl group in the compound of interest could undergo similar reactions to yield a variety of derivatives with potential antimicrobial activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-sulfonyl isoquinoline derivatives have been studied, revealing insights into their molecular conformations and interactions . For instance, the orientation of sulfonyl oxygen atoms and the presence of intramolecular hydrogen bonds can influence the overall molecular geometry and, consequently, the compound's physical properties such as solubility and crystallinity. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent.

properties

IUPAC Name

3-(2,4-dimethylphenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3S/c1-6-28-15-25(33(31,32)24-8-7-16(2)10-19(24)5)26(30)20-11-21(27)23(12-22(20)28)29-13-17(3)9-18(4)14-29/h7-8,10-12,15,17-18H,6,9,13-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNIYVRDVFUKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,4-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one

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